Cas no 1033755-97-3 (Ethyl 2-(benzylamino)cyclopentanecarboxylate)

Ethyl 2-(benzylamino)cyclopentanecarboxylate is a cyclopentane-derived ester compound featuring a benzylamino substituent at the 2-position. This structure imparts versatility as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or chiral building blocks. The presence of both ester and amine functional groups allows for further derivatization, enabling applications in medicinal chemistry and asymmetric synthesis. Its cyclopentane backbone contributes to conformational rigidity, which can be advantageous in designing compounds with specific steric or electronic properties. The product is typically handled under standard laboratory conditions, though appropriate precautions should be taken due to the reactive nature of its functional groups.
Ethyl 2-(benzylamino)cyclopentanecarboxylate structure
1033755-97-3 structure
Product Name:Ethyl 2-(benzylamino)cyclopentanecarboxylate
CAS No:1033755-97-3
MF:C15H21NO2
MW:247.33274435997
CID:1031241
PubChem ID:57671226
Update Time:2025-05-20

Ethyl 2-(benzylamino)cyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(benzylamino)cyclopentanecarboxylate
    • ethyl 2-(benzylamino)cyclopentane-1-carboxylate
    • Ethyl2-(benzylamino)cyclopentanecarboxylate
    • 1033755-97-3
    • DTXSID30727470
    • MQQOIBAPZYNAPG-UHFFFAOYSA-N
    • TS-00758
    • SB80967
    • SCHEMBL4489378
    • DB-264903
    • CS-0339737
    • AKOS016845126
    • SB80884
    • J-520640
    • 2-benzylamino-cyclopentanecarboxylic acid ethyl ester
    • MDL: MFCD19706052
    • Inchi: 1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3
    • InChI Key: MQQOIBAPZYNAPG-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CCCC1NCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 247.157228913g/mol
  • Monoisotopic Mass: 247.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38.3Ų

Ethyl 2-(benzylamino)cyclopentanecarboxylate Pricemore >>

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